molecular formula C17H26N2O3 B7985016 Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7985016
M. Wt: 306.4 g/mol
InChI Key: NOYQRSXYTXFLGU-INIZCTEOSA-N
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Description

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, a hydroxyethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps. One common route includes the reaction of a piperidine derivative with ethyl chloroformate to form the carbamate ester. This is followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl piperidine-3-carboxylate
  • Benzyl carbamate
  • Hydroxyethyl piperidine

Uniqueness

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a carbamate ester allows for diverse interactions and applications that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYQRSXYTXFLGU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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